(E)-1,1,1-trifluoro-4-(3-pyridinylamino)-3-buten-2-one
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Description
(E)-1,1,1-trifluoro-4-(3-pyridinylamino)-3-buten-2-one, also known as TFB, is a fluorinated pyridine derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. TFB is a versatile compound that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential use as a tool in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Substituted Aldehydes : The reaction of similar compounds with triflic anhydride or POCl3 leads to CF3 substituted 3-aryl- or 3-hetarylacroleins, proceeding highly stereoselectively to predominantly yield the E-isomer of aldehydes (Baraznenok, Nenajdenko, & Balenkova, 1998).
- Formation of Trifluoroacetyl-Containing Heterocycles : α-Halosubstituted β-ethoxyvinyl trifluoromethyl ketones react with 2-aminopyridine to produce 3-trifluoroacetyl imidazo[1,2-a]pyridine and similar compounds (Kacharova, Gerus, & Kacharov, 2002).
- Azannulation of Pyridinylaminohexadienones : Conversion of compounds from reactions involving 2-aminopyridine derivatives to various chemically and biologically interesting compounds (Cocco, Conglu, & Onnis, 2001).
Applications in Heterocyclic Chemistry
- Heterocyclization into Isoxazoles and Pyrazoles : Synthesis of heterocycles like isoxazoles and pyrazoles from compounds such as 1,1,1-trifluoro[chloro]-4-methoxy-4-[2-tienyl]-3-buten-2-one (Flores et al., 2005).
- Copper(II) Chloride Adducts Formation : Reacting butenones with copper(II) chloride to produce adducts, which are investigated for structural properties and potential applications, such as in anticancer drugs (Bonacorso et al., 2003).
Pharmaceutical and Biochemical Applications
- Synthesis of Celecoxib : ETFBO, a compound similar to (E)-1,1,1-trifluoro-4-(3-pyridinylamino)-3-buten-2-one, serves as a precursor for the synthesis of the drug Celecoxib (Sommer et al., 2017).
- Peptide Synthesis : The compound can act as a protecting reagent in peptide synthesis, specifically for protecting the N-H terminal of amino acids (Gorbunova et al., 1991).
properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(pyridin-3-ylamino)but-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)8(15)3-5-14-7-2-1-4-13-6-7/h1-6,14H/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKNTTDSIMZFIG-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC=CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)N/C=C/C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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